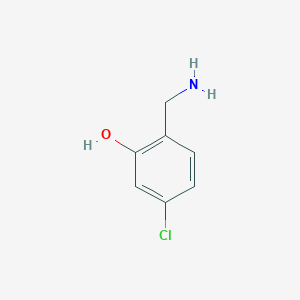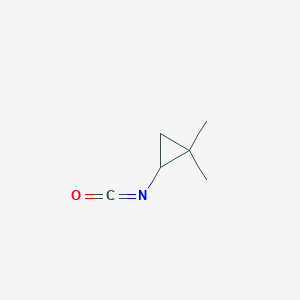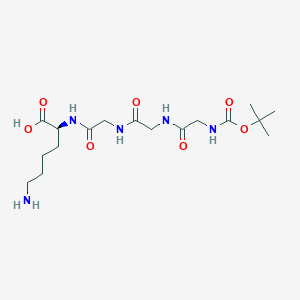
Boc-Gly-Gly-Gly-Lys-OH
Übersicht
Beschreibung
“Boc-Gly-Gly-Gly-Lys-OH” is a peptide sequence that is often used in peptide synthesis . The “Boc” in the name refers to a tert-butoxycarbonyl protective group, which is commonly used in peptide synthesis to protect the amine group of amino acids . The “Gly” and “Lys” refer to the amino acids glycine and lysine, respectively .
Synthesis Analysis
The synthesis of peptides like “Boc-Gly-Gly-Gly-Lys-OH” often involves the use of Boc-protected amino acids . The Boc group is well-known to be suitable for industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of the Boc group .Molecular Structure Analysis
The molecular structure of a similar compound, “Boc-Gly-Gly-OH”, has been reported . It has a molecular formula of C9H16N2O5 and a mono-isotopic mass of 232.105927 Da . The structure of “Boc-Gly-Gly-Gly-Lys-OH” would be similar, but with an additional glycine and lysine residue.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Boc-Gly-Gly-Gly-Lys-OH” would likely involve the coupling of Boc-protected amino acids . This can be achieved through various methods, such as the use of coupling reagents or solid-phase peptide synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “Boc-Gly-Gly-OH”, have been reported . It has a density of 1.2±0.1 g/cm3, a boiling point of 315.9±25.0 °C at 760 mmHg, and a flash point of 144.9±23.2 °C . The properties of “Boc-Gly-Gly-Gly-Lys-OH” would be similar, but may vary due to the additional glycine and lysine residue.Wissenschaftliche Forschungsanwendungen
Peptide Synthesis and Modification
Boc-Gly-Gly-Gly-Lys-OH is involved in the synthesis and modification of peptides, offering a pathway to produce peptides with specific properties or for the study of peptide structures. The use of protective groups like Boc (tert-butoxycarbonyl) allows for the selective synthesis of peptides by protecting reactive groups during the synthesis process. For instance, the synthesis of Fmoc-L-Lys(Boc)-Gly-OH demonstrates the application of Boc protection in peptide synthesis, facilitating the production of peptides with precise amino acid sequences for research in physiological processes and disease treatment strategies (Zhao Yi-nan & Melanie Key, 2013).
Glycosylation Studies
The modification and study of glycosphingolipids (GSLs), which are crucial in cellular functions and indicators for various diseases, also utilize compounds like Boc-Gly-Gly-Gly-Lys-OH. Techniques such as radical-directed dissociation (RDD) mass spectrometry benefit from the specific reactivity of such compounds for the structural discrimination of GSL isomers, highlighting their importance in glycosylation studies and the diagnosis of lysosomal storage diseases (H. Pham & R. Julian, 2016).
Safety And Hazards
The safety and hazards associated with “Boc-Gly-Gly-Gly-Lys-OH” would likely be similar to those of other Boc-protected peptides. It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Eigenschaften
IUPAC Name |
(2S)-6-amino-2-[[2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]acetyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N5O7/c1-17(2,3)29-16(28)21-9-13(24)19-8-12(23)20-10-14(25)22-11(15(26)27)6-4-5-7-18/h11H,4-10,18H2,1-3H3,(H,19,24)(H,20,23)(H,21,28)(H,22,25)(H,26,27)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWOXYLAOMHRQJ-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Gly-Gly-Gly-Lys-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



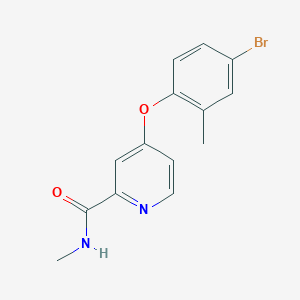
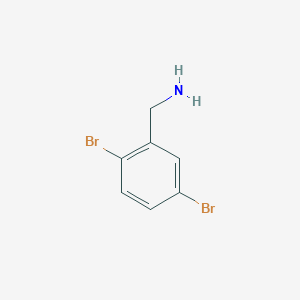
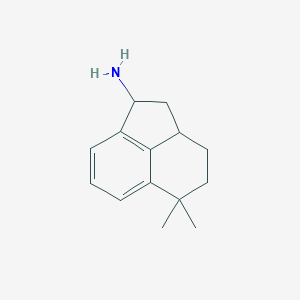
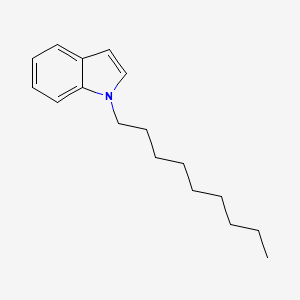
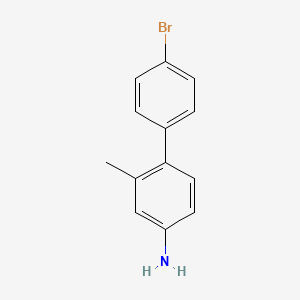
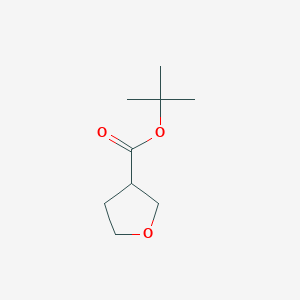
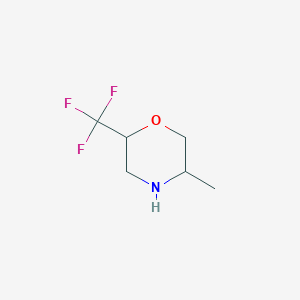
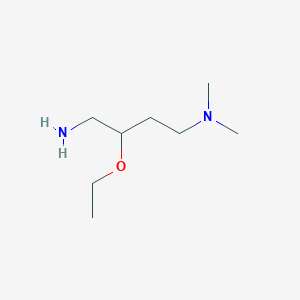

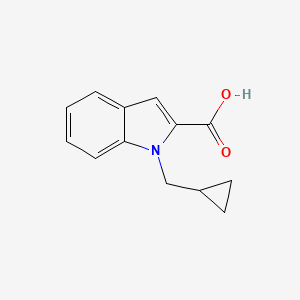
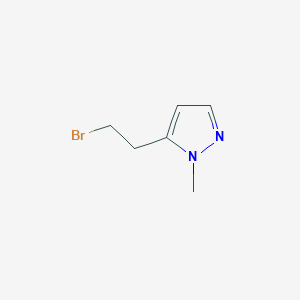
![3-[(2-Methoxyethanesulfonyl)methyl]benzene-1-sulfonyl chloride](/img/structure/B1529425.png)
